molecular formula C6FeN6Ni2 B086352 Dinickel hexacyanoferrate CAS No. 14874-78-3

Dinickel hexacyanoferrate

Cat. No.: B086352
CAS No.: 14874-78-3
M. Wt: 329.34 g/mol
InChI Key: SWODCICMZQPBPU-UHFFFAOYSA-N
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Description

Dinickel hexacyanoferrate is a coordination compound that belongs to the family of Prussian blue analogs. These compounds are known for their unique open framework structures, which make them suitable for various applications, particularly in the field of energy storage. This compound is composed of nickel and iron atoms coordinated with cyanide ligands, forming a three-dimensional network.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinickel hexacyanoferrate can be synthesized through a co-precipitation method. This involves mixing aqueous solutions of nickel salts (such as nickel chloride or nickel sulfate) with potassium hexacyanoferrate under controlled conditions. The reaction typically occurs at room temperature, and the product is obtained as a precipitate, which is then filtered, washed, and dried.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of chelating agents, such as citrate, can also help in controlling the size and morphology of the resulting nanocrystals .

Chemical Reactions Analysis

Types of Reactions: Dinickel hexacyanoferrate undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can participate in redox reactions, where the iron and nickel centers undergo changes in their oxidation states.

    Ion Exchange: The open framework structure allows for the exchange of cations, such as sodium or potassium, within the lattice.

Common Reagents and Conditions:

    Oxidation: Reactions with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reactions with reducing agents such as sodium borohydride.

    Ion Exchange: Reactions with solutions containing different cations, such as sodium chloride or potassium nitrate.

Major Products:

    Oxidation and Reduction: The products depend on the specific redox conditions but generally involve changes in the oxidation states of the metal centers.

    Ion Exchange: The exchanged cations within the framework structure.

Scientific Research Applications

Dinickel hexacyanoferrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dinickel hexacyanoferrate exerts its effects is primarily related to its open framework structure and redox properties. The compound’s ability to undergo reversible redox reactions allows it to store and release energy efficiently. The molecular targets and pathways involved include the intercalation and deintercalation of cations within the lattice, as well as the redox cycling of the metal centers .

Comparison with Similar Compounds

Dinickel hexacyanoferrate is unique among Prussian blue analogs due to its specific combination of nickel and iron centers. Similar compounds include:

  • Nickel-potassium hexacyanoferrate
  • Copper hexacyanoferrate
  • Cobalt hexacyanoferrate

Compared to these compounds, this compound offers a balance of high specific capacity, cycling stability, and ease of synthesis, making it particularly attractive for energy storage applications .

Properties

IUPAC Name

iron(2+);nickel(2+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Fe.2Ni/c6*1-2;;;/q6*-1;3*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODCICMZQPBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ni+2].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6FeN6Ni2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14874-78-3
Record name Nickel ferrocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014874783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinickel hexacyanoferrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinickel hexacyanoferrate
Reactant of Route 2
Dinickel hexacyanoferrate

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